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molecular formula C10H10O3 B2684021 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride CAS No. 6708-37-8

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Cat. No. B2684021
M. Wt: 178.187
InChI Key: YIHKILSPWGDWPR-XEDAXZNXSA-N
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Patent
US05981636

Procedure details

To a suspension of bicyclo[2.2.2]-oct-5-en-2,3-dicarboxylic anhydride (2.01 g, 11.3 mmole) in MeOH (50 mL) was added 1 N aq. NaOH (22.4 mL, 22.4 mmol). The reaction mixture was stirred for 1 hour at room temperature. The solvent was removed in vacuo and the resulting colorless solid was dried: mp>400 C.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
22.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7][CH:4](C=[CH:6]1)[CH:3]1[C:9]([O:11][C:12](=[O:13])[CH:2]21)=[O:10].[OH-:14].[Na+:15]>CO>[CH:4]12[CH2:6][CH:1]([CH:8]=[CH:7]1)[CH:2]([C:12]([O-:11])=[O:13])[CH:3]2[C:9]([O-:10])=[O:14].[Na+:15].[Na+:15] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
C12C3C(C(C=C1)CC2)C(=O)OC3=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
22.4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting colorless solid was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C12C(C(C(C=C1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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